![molecular formula C20H16F4N2O2 B562565 N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide CAS No. 1076199-47-7](/img/structure/B562565.png)

N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide

Vue d'ensemble

Description

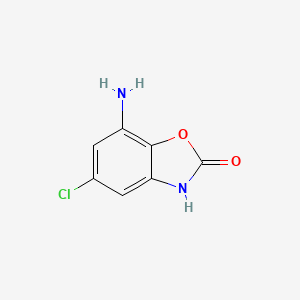

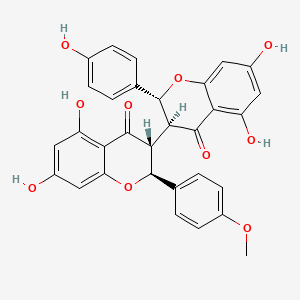

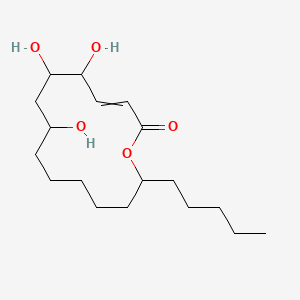

N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide, also known as N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide, is a useful research compound. Its molecular formula is C20H16F4N2O2 and its molecular weight is 392.354. The purity is usually 95%.

BenchChem offers high-quality N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

“N-Trifluoroacetodidemethyl Citalopram” has been studied for its potential role in the treatment of Alzheimer’s disease . The compound, a selective serotonin reuptake inhibitor (SSRI), has shown protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease .

In a study, it was found that the compound reduced levels of mitochondrial fission genes, increased fusion, biogenesis, autophagy, mitophagy, and synaptic genes in cells expressing mutant APP (SWI/IND) mutations . This suggests that “N-Trifluoroacetodidemethyl Citalopram” may have a protective role against mutant APP and Aβ-induced injuries in patients with depression, anxiety, and Alzheimer’s disease .

Depression and Anxiety Treatment

The compound is a type of SSRI, which are commonly used to treat depression and anxiety . SSRIs work by increasing the amount of serotonin, a neurotransmitter associated with feelings of well-being and happiness, in the brain.

Neuroprotection

“N-Trifluoroacetodidemethyl Citalopram” has demonstrated neuroprotective effects . In a study, it was found that the compound increased cell survival rates in cells expressing mutant APP (SWI/IND) mutations . This suggests that the compound may have potential applications in neuroprotection, particularly in conditions characterized by neuronal damage or death.

Mitochondrial Biogenesis

The compound has been found to promote mitochondrial biogenesis . Mitochondrial biogenesis is the process by which cells increase their individual mitochondrial mass and copy number to increase the production of ATP as a response to greater energy needs. This could have implications for conditions characterized by impaired energy production.

Mitophagy

“N-Trifluoroacetodidemethyl Citalopram” has been found to promote mitophagy , the selective degradation of mitochondria by autophagy. It often occurs to defective mitochondria following damage or stress. This could have implications for conditions characterized by mitochondrial dysfunction.

Synaptic Function

The compound has been found to promote synaptic function . Synapses are the junctions where neurons communicate with each other. This could have implications for conditions characterized by impaired synaptic function, such as Alzheimer’s disease and other neurodegenerative disorders.

Mécanisme D'action

Target of Action

N-Trifluoroacetodidemethyl Citalopram, also known as N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide, is a derivative of citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (Solute Carrier Family 6 Member 4, SLC6A4) in the central nervous system . This transporter is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft .

Mode of Action

The compound’s interaction with its targets results in the inhibition of serotonin reuptake, thereby increasing the concentration of serotonin in the synaptic cleft . This potentiation of serotonergic activity in the central nervous system is thought to be the primary mechanism of action . It’s important to note that this action is independent of the compound’s ability to block serotonin uptake by the serotonin transporter .

Biochemical Pathways

The inhibition of serotonin reuptake affects several biochemical pathways. For instance, in platelets, citalopram blocked U46619-induced Rap1 activation and subsequent platelet aggregation, but failed to inhibit U46619-induced increases in cytosolic Ca2+ . In a cell-free system, citalopram also reduced CalDAG-GEFI-mediated nucleotide exchange on Rap1B . These findings suggest that citalopram may inhibit CalDAG-GEFI/Rap1 signaling .

Pharmacokinetics

Citalopram, the parent compound, is known to be well-absorbed after oral administration, with peak plasma concentrations occurring approximately 2-4 hours post-dose . It is extensively metabolized in the liver, primarily via the cytochrome P450 system, and excreted in urine and feces .

Result of Action

The increased concentration of serotonin in the synaptic cleft enhances serotonergic neurotransmission, which can lead to various molecular and cellular effects. For example, citalopram has been shown to inhibit platelet function in vitro . This action is independent of citalopram’s ability to block serotonin uptake by the serotonin transporter and must therefore be mediated via distinct pharmacological mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Trifluoroacetodidemethyl Citalopram. For instance, the presence of other pollutants can affect the toxicity of citalopram and its derivatives . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Propriétés

IUPAC Name |

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXPNSRROUWKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662218 | |

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-47-7 | |

| Record name | N-[3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-1-isobenzofuranyl]propyl]-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)